(4-((3-Bromobenzyl)oxy)-3-chlorophenyl)boronic acid
Overview
Description
“(4-((3-Bromobenzyl)oxy)-3-chlorophenyl)boronic acid” is a chemical compound with the molecular formula C14H10BrClO3 . Its average mass is 341.584 Da and its monoisotopic mass is 339.950165 Da .
Molecular Structure Analysis
The molecular structure of “this compound” includes a benzene ring substituted with a bromine atom, a chlorine atom, and a boronic acid group . The molecule has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, boronic acids are known to participate in various types of reactions, including Suzuki-Miyaura coupling reactions .Physical and Chemical Properties Analysis
The compound has a density of 1.6±0.1 g/cm3, a boiling point of 468.7±35.0 °C at 760 mmHg, and a flash point of 237.2±25.9 °C . It has a molar refractivity of 76.9±0.3 cm3, a polar surface area of 47 Å2, and a molar volume of 214.8±3.0 cm3 .Scientific Research Applications
Suzuki Cross-Coupling Reactions
- Boronic acids like (4-((3-Bromobenzyl)oxy)-3-chlorophenyl)boronic acid are crucial in Suzuki cross-coupling reactions, a widely used method for forming carbon-carbon bonds in organic synthesis. Klärner and Greiner (1998) demonstrated the use of boronic acids in synthesizing polybenzyls, highlighting the efficiency of these reactions in creating complex organic molecules (Klärner & Greiner, 1998).
Solid-Phase Derivatization
- Gravel et al. (2002) developed a solid-phase approach for the derivatization of boronic acids, indicating the practicality of such methods in organic chemistry and potential applications in drug development (Gravel et al., 2002).
Boryllithium as a Boryl Anion
- The study by Segawa et al. (2006) on boryllithium showcases its potential as a nucleophile in organic reactions, providing insights into the reactivity of boron compounds in various chemical processes (Segawa et al., 2006).
Radical Reactions and N-Heterocyclic Carbene Borane Radicals
- Walton et al. (2010) explored the reactivity of N-heterocyclic carbene boranes, suggesting their use in radical chain transformations and the development of new reagents (Walton et al., 2010).
Electrocatalysis
- The research by Souza et al. (2016) focused on the electrochemical oxidation of organic compounds using boron-doped diamond electrodes, which could have implications in environmental remediation and synthesis (Souza et al., 2016).
Molecular Recognition and Chemosensors
- Zhu et al. (2006) and Komori et al. (2023) have demonstrated the use of boronic acid derivatives in molecular recognition and as chemosensors, indicating their potential in biomedical applications and diagnostics (Zhu et al., 2006), (Komori et al., 2023).
Pharmaceutical Applications
- Boronic acid compounds have been used in the development of enzyme inhibitors, cancer therapy agents, and as antibody mimics, as discussed by Yang et al. (2003). This underscores the versatility and significance of boronic acids in medicinal chemistry (Yang et al., 2003).
Safety and Hazards
The safety data sheet for a similar compound, phenylboronic acid, suggests that it is harmful if swallowed . In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water . If the compound is inhaled, the victim should be moved into fresh air .
Mechanism of Action
Target of Action
Boronic acids, including (4-((3-bromobenzyl)oxy)-3-chlorophenyl)boronic acid, are often used in suzuki-miyaura cross-coupling reactions . These reactions involve the coupling of an organoboron compound with an organic halide or triflate using a palladium catalyst .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura coupling . In this process, the boronic acid transfers its organic group to a palladium complex . This reaction is facilitated by a base and results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, in which this compound participates, is a part of a broader biochemical pathway involving the formation of carbon-carbon bonds . This reaction can lead to the synthesis of various organic compounds, including biologically active molecules and pharmaceuticals .
Result of Action
The primary result of the action of this compound is the formation of a new carbon-carbon bond through the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, potentially with significant biological activity .
Properties
IUPAC Name |
[4-[(3-bromophenyl)methoxy]-3-chlorophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BBrClO3/c15-11-3-1-2-9(6-11)8-19-13-5-4-10(14(17)18)7-12(13)16/h1-7,17-18H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBRUUCYKMOURT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCC2=CC(=CC=C2)Br)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BBrClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584548 | |
Record name | {4-[(3-Bromophenyl)methoxy]-3-chlorophenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849062-25-5 | |
Record name | B-[4-[(3-Bromophenyl)methoxy]-3-chlorophenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849062-25-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {4-[(3-Bromophenyl)methoxy]-3-chlorophenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 849062-25-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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